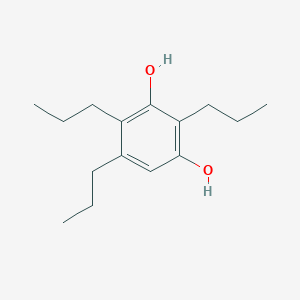
2,4,5-Tripropylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tripropylbenzene-1,3-diol is an organic compound with the molecular formula C15H24O2. It is a derivative of benzene, featuring three propyl groups attached to the benzene ring at positions 2, 4, and 5, and two hydroxyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tripropylbenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of resorcinol (benzene-1,3-diol) with propyl halides under basic conditions. The reaction typically employs a strong base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .
Another method involves the Friedel-Crafts alkylation of benzene derivatives with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the selective introduction of propyl groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Tripropylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Applications De Recherche Scientifique
2,4,5-Tripropylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4,5-Tripropylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl groups can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tripropylbenzene-1,3-diol: Similar structure but with different substitution pattern.
2,4,5-Trimethylbenzene-1,3-diol: Similar structure with methyl groups instead of propyl groups.
2,4,5-Tributylbenzene-1,3-diol: Similar structure with butyl groups instead of propyl groups.
Uniqueness
2,4,5-Tripropylbenzene-1,3-diol is unique due to its specific substitution pattern and the presence of propyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
395083-88-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2,4,5-tripropylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-4-7-11-10-14(16)13(9-6-3)15(17)12(11)8-5-2/h10,16-17H,4-9H2,1-3H3 |
Clé InChI |
RIAOEAFLNJTYCG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1CCC)O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



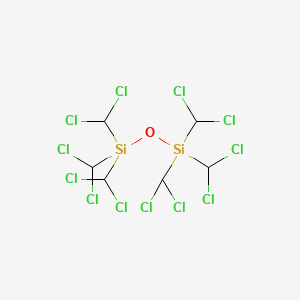
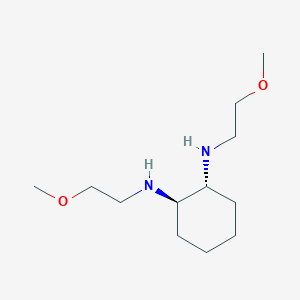

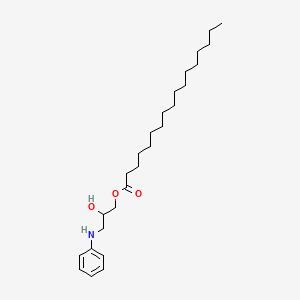
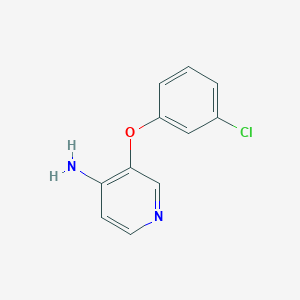

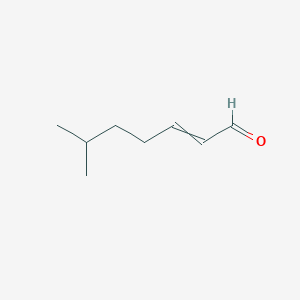

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

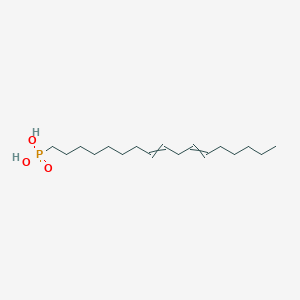
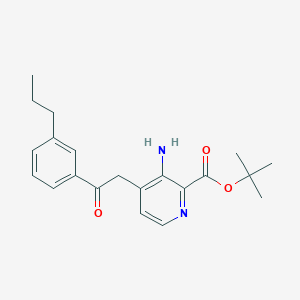
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
